An In-depth Technical Guide to Aminochloromethylbenzoic Acid Isomers
An In-depth Technical Guide to Aminochloromethylbenzoic Acid Isomers
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive technical overview of the IUPAC name, CAS number, physicochemical properties, synthesis, and potential applications of key isomers of aminochloromethylbenzoic acid.
Introduction:
Isomer Identification and Physicochemical Properties
The IUPAC names and CAS numbers for the three key isomers are presented below. While they share the same molecular formula and weight, their distinct substitution patterns on the benzene ring result in different chemical and physical properties.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1 | 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4[1][2][3] | C₈H₈ClNO₂ | 185.61[1][2] | 239-243[1][4][5][6] | White to light yellow or light red powder/crystal[7] |
| 2 | 2-Amino-3-chloro-4-methylbenzoic acid | 27696-37-3[8] | C₈H₈ClNO₂ | 185.61[8] | Not available | Not available |
| 3 | 4-Amino-2-chloro-3-methylbenzoic acid | 134331-62-7[9] | C₈H₈ClNO₂ | 185.61[9] | Not available | Not available |
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves multi-step reactions, including nitration, reduction, and chlorination of a substituted benzoic acid or toluene precursor.
Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid
A common synthetic route for this isomer starts from 2-amino-3-methylbenzoic acid, which is then chlorinated.
Experimental Protocol:
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Chlorination of 2-Amino-3-methylbenzoic acid:
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In a 100 mL round-bottomed flask, add 20 mL of 2-amino-3-methylbenzoic acid, 50 mL of N,N-dimethylformamide (DMF), and 30 mmol of N-chlorosuccinimide (NCS).
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Stir the mixture under reflux for 3 hours.
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After the reaction is complete, pour the solution into ice water.
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Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.
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Filter the resulting solid and wash with a small amount of ethanol to yield 2-amino-5-chloro-3-methylbenzoic acid.[10]
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A patent also describes a method starting from m-toluic acid, involving nitration, hydrogenation, and subsequent chlorination.[11]
Synthesis of 2-Amino-3-chloro-4-methylbenzoic acid
Synthesis of 4-Amino-2-chloro-3-methylbenzoic acid
Similarly, specific and detailed public-domain experimental protocols for the synthesis of this isomer are scarce. A potential synthetic pathway could start from 4-amino-3-methylbenzoic acid, followed by a chlorination step.
Applications in Drug Development and Research
These aminobenzoic acid derivatives are valuable building blocks in the synthesis of various biologically active compounds.
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Pharmaceutical Intermediates: They serve as crucial intermediates in the development of new therapeutic agents. Their unique structures allow for diverse chemical modifications to create complex molecules with desired pharmacological properties. For instance, 2-amino-5-chloro-3-methylbenzoic acid is a key precursor for synthesizing potential antitumor and antibacterial agents.[12]
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Agrochemicals: 2-Amino-5-chloro-3-methylbenzoic acid is used in the production of advanced agrochemicals, such as insecticidal benzoyl ureas.[5][12]
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Peptide Synthesis: Due to their structural similarity to natural amino acids, these compounds can be incorporated into peptide chains to create peptidomimetics with enhanced stability or novel biological activities.[1]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activities of these specific methylated isomers are limited, research on structurally related compounds provides valuable insights into their potential mechanisms of action.
A study on 2-amino-3-chlorobenzoic acid , a close structural analog, revealed potent anticancer activity against breast cancer cell lines. The mechanism of action was found to involve the inhibition of the PI3K/AKT signaling pathway, which is critical for cancer cell proliferation and survival.[13] This suggests that the amin-chloro-methylbenzoic acid isomers may also exhibit similar inhibitory effects on this pathway.
Safety and Handling
Appropriate safety precautions should be taken when handling these compounds in a laboratory setting.
| Isomer | GHS Hazard Statements | Precautionary Statements |
| 1. 2-Amino-5-chloro-3-methylbenzoic acid | H317: May cause an allergic skin reaction.[14] H412: Harmful to aquatic life with long lasting effects.[14] | P261, P272, P273, P280, P302+P352, P321, P333+P317, P362+P364, P501[14] |
| 2. 2-Amino-3-chloro-4-methylbenzoic acid | Not extensively documented. | Handle with standard laboratory safety procedures. |
| 3. 4-Amino-2-chloro-3-methylbenzoic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | Handle with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection. |
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The information on potential biological activities is based on available research and should be further investigated.
References
- 1. 2-アミノ-5-クロロ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-氨基-5-氯-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-5-chloro-3-methylbenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. aksci.com [aksci.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]
- 6. 2-Amino-5-chloro-3-methylbenzoic acid | CAS#:20776-67-4 | Chemsrc [chemsrc.com]
- 7. 2-Amino-5-chloro-3-methylbenzoic Acid | 20776-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-Amino-2-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 53430651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]
- 14. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
